molecular formula C24H20BF4N B2647320 1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate CAS No. 80560-55-0

1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate

Cat. No.: B2647320
CAS No.: 80560-55-0
M. Wt: 409.23
InChI Key: OSEGAITUPFNDOO-UHFFFAOYSA-N
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Description

1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate is a chemical compound known for its unique structure and properties It is characterized by a pyridinium core substituted with benzyl and diphenyl groups, and it is paired with a tetrafluoroborate anion

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate typically involves the reaction of 2,4-diphenylpyridine with benzyl halides in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting pyridinium salt is then treated with tetrafluoroboric acid to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridinium salts .

Scientific Research Applications

1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    N-Benzyl-2,5-dioxopyrrolidin-1-ylpropanamide: This compound shares a similar benzyl group but has a different core structure.

    1-Benzyl-2,4-diphenylpyridin-1-ium chloride: Similar to the tetrafluoroborate salt but with a different anion.

    1-Benzyl-2,4-diphenylpyridin-1-ium bromide: Another similar compound with a bromide anion.

Uniqueness: 1-Benzyl-2,4-diphenylpyridin-1-ium tetrafluoroborate is unique due to its specific combination of substituents and the tetrafluoroborate anion. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-benzyl-2,4-diphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N.BF4/c1-4-10-20(11-5-1)19-25-17-16-23(21-12-6-2-7-13-21)18-24(25)22-14-8-3-9-15-22;2-1(3,4)5/h1-18H,19H2;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEGAITUPFNDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=C(C=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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